Dovitinib lactate
CAS No.: 915769-50-5
Cat. No.: VC0005570
Molecular Formula: C24H29FN6O5
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 915769-50-5 |
---|---|
Molecular Formula | C24H29FN6O5 |
Molecular Weight | 500.5 g/mol |
IUPAC Name | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate |
Standard InChI | InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2 |
Standard InChI Key | QDPVYZNVVQQULH-UHFFFAOYSA-N |
Isomeric SMILES | CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N/C(=C/4\C(=C5C(=NC4=O)C=CC=C5F)N)/N3.O |
SMILES | CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O |
Canonical SMILES | CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O |
Chemical and Physical Properties of Dovitinib Lactate
Structural Characteristics
Dovitinib lactate, also known as CHIR-258 lactate or TKI-258 lactate, is a benzimidazole-quinolinone derivative with a molecular weight of 482.52 g/mol . The lactate moiety () is ionically bonded to the parent compound, forming a stable salt that crystallizes as a light green-yellow solid . Its hydrate form () includes a water molecule, slightly altering solubility profiles . The compound’s planar structure enables minor groove DNA binding, a feature shared with Hoechst 33258, which may contribute to its topoisomerase II inhibition .
Table 1: Key Chemical Properties of Dovitinib Lactate
Stability and Formulation
The compound’s stability is pH-dependent, with optimal solubility achieved in acidic conditions . Preclinical formulations often use dimethyl sulfoxide (DMSO) for in vitro studies, while clinical trials employ oral capsules containing lactose or microcrystalline cellulose . Degradation pathways include hydrolysis of the lactam ring under alkaline conditions, necessitating protective storage .
Pharmacological Mechanisms of Action
Kinase Inhibition Profile
Dovitinib lactate targets RTKs implicated in tumor angiogenesis and growth:
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VEGFR1/2/3: Inhibition disrupts endothelial cell signaling, reducing tumor vasculature .
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FGFR1/3: Blockade impedes fibroblast-driven tumor microenvironment support .
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PDGFRB: Suppression limits pericyte recruitment and stromal interaction .
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KIT and FLT3: Antagonism is relevant in hematologic malignancies like AML .
The compound’s half-maximal inhibitory concentrations () range from 1–10 nM for VEGFR2 and FGFR1, underscoring potency .
DNA Binding and Topoisomerase II Inhibition
Beyond kinase targeting, dovitinib lactate binds DNA with a dissociation constant () of 7.0 µM, stabilizing the double helix and increasing melting temperature () . Molecular docking studies suggest minor groove interaction akin to Hoechst dyes . This binding facilitates topoisomerase IIα inhibition, trapping DNA cleavage complexes and inducing double-strand breaks . Such dual mechanisms may explain activity in kinase-resistant tumors.
Clinical Applications and Trial Data
Pancreatic Neuroendocrine Tumors (PNETs)
A phase II trial (NCT02108782) evaluated dovitinib lactate in 45 PNET patients stratified by prior VEGF inhibitor exposure :
Treatment comprised 500 mg/day orally on days 1–5, 8–12, 15–19, and 22–26 per 28-day cycle . Median time to progression was 11.2 months, surpassing sunitinib’s 11.1 months in prior studies .
Exploratory Use in Other Cancers
Preclinical data support activity in:
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AML: FLT3-ITD mutations sensitize cells to dovitinib lactate ( 2 nM) .
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Multiple Myeloma: FGFR3 inhibition induces apoptosis in t(4;14)-positive cell lines .
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Renal Cell Carcinoma: Combined VEGFR/FGFR blockade overcomes axitinib resistance .
Pharmacodynamic Biomarkers and Resistance Mechanisms
Circulating Biomarkers
Tertiary endpoints in NCT02108782 assessed plasma changes post-treatment :
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VEGF and sVEGFR1: 40% decrease by week 8, correlating with PFS () .
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bFGF and FGF23: 2.5-fold increase, suggesting feedback upregulation .
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Collagen IV: Elevated levels indicate extracellular matrix remodeling .
Tumor Microenvironment Adaptation
Resistance mechanisms include:
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